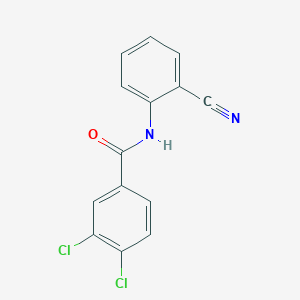
5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to exhibit antibacterial activity by inhibiting bacterial cell wall synthesis and disrupting bacterial membrane integrity. Additionally, it has been suggested that the anti-inflammatory activity of 5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is mediated by the inhibition of cyclooxygenase-2 (COX-2) enzyme activity.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1), in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been reported to inhibit the growth of various cancer cell lines, such as MCF-7, HCT-116, and A549, by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
実験室実験の利点と制限
5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages and limitations in lab experiments. One of the advantages is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Another advantage is its potential as a fluorescent probe for detecting metal ions, which can be useful in biological and environmental applications. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain applications. Another limitation is its potential toxicity, which requires careful handling and evaluation in lab experiments.
将来の方向性
There are several future directions for the research on 5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One of the directions is the development of new synthetic methods for this compound that can improve its yield and purity. Another direction is the investigation of its potential as a photosensitizer for photodynamic therapy, which can be useful in the treatment of cancer and other diseases. Additionally, the development of new derivatives of 5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole with improved solubility and bioavailability can expand its potential applications in various fields.
合成法
The synthesis of 5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been reported using various methods. One of the common methods involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with 3-nitrobenzonitrile in the presence of copper powder and potassium carbonate. The reaction mixture is refluxed in acetonitrile, and the product is purified using column chromatography. Another method involves the reaction of 4-methylphenylhydrazine with 3-nitrobenzoyl chloride in the presence of triethylamine and acetonitrile. The reaction mixture is stirred at room temperature, and the product is purified using recrystallization.
科学的研究の応用
5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. This compound has also been studied for its potential as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
5-(4-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-7-11(8-6-10)15-16-14(17-21-15)12-3-2-4-13(9-12)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINNHOFNLOAZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)

![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
hydrazone](/img/structure/B5832987.png)

![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)
![methyl N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5833025.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5833035.png)
![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5833039.png)

![2,3-dibromo-4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5833048.png)